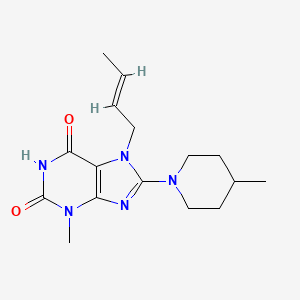

(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H23N5O2 and its molecular weight is 317.393. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Methylated Purines in Urinary Stones

A study by Safranow and Machoy (2005) investigated the presence of methylated purines, including derivatives similar in structure to "(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione", in urinary calculi. The research found that these compounds could appear as admixtures in uric acid stones, suggesting their involvement in the pathogenesis of urolithiasis. This indicates a potential application of studying methylated purines in understanding and possibly preventing stone formation in the urinary system (Safranow & Machoy, 2005).

Exposure and Pharmacokinetics

The pharmacokinetics of similar compounds have been explored, focusing on absorption, metabolism, and excretion patterns in humans. Nihlen, Löf, and Johanson (1998) conducted a study on the toxicokinetics of methyl tertiary-butyl ether (MTBE), a compound with structural elements similar to the chemical . They found that MTBE exhibited low metabolic blood clearance and outlined its kinetic profile in the human body. These findings provide a foundation for understanding how similar compounds might be metabolized and could inform safety and exposure assessments in occupational and environmental settings (Nihlen, Löf, & Johanson, 1998).

Neuroprotective Potential

Research into the neuroprotective effects of caffeine and related purine analogs, such as adenosine receptor antagonists, suggests potential therapeutic applications for Parkinson's disease and other neurodegenerative conditions. Chen et al. (2001) examined how caffeine, acting through A2A adenosine receptor inactivation, offered neuroprotection in a model of Parkinson's disease. The study highlighted the relevance of purine-based compounds in modulating neurological pathways and their potential in developing treatments for neurodegenerative diseases (Chen et al., 2001).

Metabolic Effects and Toxicokinetics

Walker et al. (2016) delved into the metabolic effects of trichloroethylene (TCE), noting disruptions in purine metabolism among workers exposed to TCE. Their high-resolution metabolomics analysis revealed changes in purine catabolism and suggested potential biomarkers for exposure and toxicity assessments. The study's approach to examining metabolic responses to environmental toxins could be applied to research on "this compound" and its analogs (Walker et al., 2016).

作用機序

Target of Action

The primary target of this compound is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion.

Mode of Action

The compound acts as a competitive inhibitor of DPP-4 . By binding to the active site of the enzyme, it prevents the degradation of incretin hormones, thereby enhancing their biological activity. This results in increased insulin secretion and decreased glucagon release, leading to better control of blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of active GLP-1 in the systemic circulation . GLP-1 stimulates insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby improving glycemic control.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, DPP-4 inhibitors generally exhibit good oral bioavailability. They are absorbed rapidly after oral administration and are widely distributed throughout the body. They are primarily metabolized by the liver and excreted in the urine .

Result of Action

The inhibition of DPP-4 by this compound leads to improved glycemic control, as evidenced by a decrease in HbA1c levels . This is due to the increased levels of active GLP-1, which enhance insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels.

特性

IUPAC Name |

7-[(E)-but-2-enyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-4-5-8-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-9-6-11(2)7-10-20/h4-5,11H,6-10H2,1-3H3,(H,18,22,23)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUXWTYGLXCVOS-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2826325.png)

![8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2826327.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2826342.png)